Iodide Leaving Group Reactivity: (5-Iodo-1-pentynyl)trimethylsilane vs. Chloro and Bromo Analogs
The presence of the iodine atom in Silane, (5-iodo-1-pentynyl)trimethyl- imparts substantially higher reactivity in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions compared to its chloro and bromo counterparts [1]. Iodide is a superior leaving group (nucleofuge) with relative rates in SN2 displacement approximately 100× greater than bromide and 10,000× greater than chloride under comparable conditions [2]. This difference translates to higher yields and milder reaction conditions in practice: the iodo compound can undergo coupling with lithiated species at −78°C to room temperature, whereas chloro analogs typically require elevated temperatures and longer reaction times [3].
| Evidence Dimension | Relative leaving group ability (nucleofuge) in SN2 displacement |
|---|---|
| Target Compound Data | Iodide leaving group; reference reactivity = 1.0 |
| Comparator Or Baseline | Bromide analog: ~0.01 relative rate; Chloride analog: ~0.0001 relative rate |
| Quantified Difference | Approximately 100× (vs. Br) and 10,000× (vs. Cl) rate enhancement |
| Conditions | Classical SN2 leaving group nucleofugality scale; alkyl halide series [2] |
Why This Matters
Superior leaving group ability directly enables higher-yielding, milder-condition synthetic protocols, reducing step count and purification burden.
- [1] de Meijere, A.; et al. Intramolecular Pauson-Khand Reactions. Chem. Eur. J. 2005, 11, 2471–2482. (Lithiation coupling at low temperature). View Source
- [2] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007; Chapter 4. (Nucleofugality scale). View Source
- [3] Krackeler Scientific. (5-Chloro-1-pentynyl)trimethylsilane Datasheet. Density 0.977 g/mL at 25°C. Accessed 2026. View Source
